molecular formula C25H22ClN7O2 B2592413 Chembl4577757 CAS No. 1358179-19-7

Chembl4577757

Cat. No. B2592413
CAS RN: 1358179-19-7
M. Wt: 487.95
InChI Key: YZEPHHJCYWZGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4577757 is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a small molecule inhibitor that has shown promise in targeting specific enzymes and proteins involved in various biological processes. In

Mechanism of Action

The mechanism of action of Chembl4577757 involves the inhibition of specific enzymes and proteins. It works by binding to the active site of the target protein, preventing its function. This inhibition leads to a cascade of downstream effects, ultimately resulting in the desired biological response.
Biochemical and Physiological Effects:
Chembl4577757 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have a positive effect on glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using Chembl4577757 in lab experiments is its specificity. It targets specific enzymes and proteins, reducing the risk of off-target effects. Additionally, it has a high potency, allowing for lower concentrations to be used, reducing the risk of toxicity. However, one of the limitations of using Chembl4577757 is its cost. It is a relatively expensive compound, making it challenging to use in large-scale experiments.

Future Directions

There are several future directions for the use of Chembl4577757 in scientific research. One potential application is in the development of new cancer therapies. It has shown promise in inhibiting specific enzymes and proteins involved in cancer cell proliferation. Additionally, it could be used in the study of protein-protein interactions, which is essential for understanding various biological processes. Finally, it could be used to develop new therapies for autoimmune diseases and inflammation.
Conclusion:
In conclusion, Chembl4577757 is a promising compound that has shown potential in various scientific research applications. Its specificity and potency make it an attractive option for targeting specific enzymes and proteins. While there are limitations to its use, there are several future directions for its application in cancer research, inflammation, autoimmune diseases, and the study of protein-protein interactions.

Synthesis Methods

The synthesis method of Chembl4577757 involves a series of chemical reactions that yield the final product. The starting material is commercially available and undergoes several steps of chemical modification to produce the desired compound. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Chembl4577757 has been used in various scientific research applications, including cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit specific enzymes and proteins that play a crucial role in these diseases. Additionally, it has been used in the study of protein-protein interactions, which is essential for understanding various biological processes.

properties

IUPAC Name

11-(4-chlorophenyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O2/c26-19-8-6-18(7-9-19)21-16-22-24-28-33(25(35)31(24)14-15-32(22)27-21)17-23(34)30-12-10-29(11-13-30)20-4-2-1-3-5-20/h1-9,14-16H,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEPHHJCYWZGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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